![molecular formula C12H22O4 B033870 Diisopropyl adipate CAS No. 6938-94-9](/img/structure/B33870.png)
Diisopropyl adipate
Overview
Description
Diisopropyl adipate is a diester of isopropyl alcohol and adipic acid. It is a clear, colorless, and odorless liquid known for its multifunctional properties. This compound is widely used in the cosmetic and personal care industry due to its emollient, plasticizer, and solvent properties .
Mechanism of Action
Target of Action
Diisopropyl adipate (DIPA) is primarily used as an emollient and skin-conditioning agent in cosmetics . It is a clear, colorless or yellow liquid with a lightweight and non-greasy texture . The primary targets of DIPA are the skin cells, where it acts as a lubricant on the skin’s surface, giving the skin a soft and smooth appearance .
Mode of Action
DIPA improves the spreadability of products and provides a silky, smooth feel upon application . It enhances the texture of skincare products like lotions, creams, and sunscreens, aiding in the absorption of other active ingredients . Additionally, DIPA acts as a solvent, helping to dissolve and disperse other ingredients . It can enhance the solubility of certain actives, ensuring their effective delivery to the skin .
Biochemical Pathways
It is known that dipa is synthesized through the reaction of adipic acid with isopropanol (isopropyl alcohol) . This process involves esterification, where the carboxylic acid groups of adipic acid react with the hydroxyl groups of isopropanol to form this compound and water as a byproduct .
Pharmacokinetics
Its lightweight nature and role as a solvent aid in its absorption without leaving a heavy residue .
Result of Action
The primary result of DIPA’s action is the conditioning of the skin. As an emollient, it imparts a smooth, non-greasy texture to formulations, enhancing their spreadability and skin-feel . It also helps to soften synthetic compounds by reducing brittleness and cracking .
Action Environment
DIPA is stable and has a relatively long shelf life . It is used in a variety of environmental conditions as it is a common ingredient in skincare products. Like other organic solvents, excessive exposure may be harmful, and it is recommended to avoid inhalation, skin and eye contact, and ingestion . Good ventilation and appropriate protective equipment, such as gloves and goggles, are recommended during use .
Biochemical Analysis
Biochemical Properties
Diisopropyl adipate is known to interact with certain proteins and enzymes. For example, it has been shown to activate the transient receptor potential ankyrin 1 (TRPA1) cation channels expressed on sensory neurons . This interaction is thought to be involved in the compound’s role in enhancing skin sensitization .
Cellular Effects
In cellular models, this compound has been shown to influence cell function. It can enhance the spreadability of products and provides a silky, smooth feel upon application . It aids in the absorption of other active ingredients in skincare products like lotions, creams, and sunscreens .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It acts as a solvent, helping to dissolve and disperse other ingredients . It can enhance the solubility of certain actives, ensuring their effective delivery to the skin .
Temporal Effects in Laboratory Settings
Over time, this compound remains stable, extending the shelf life of formulations
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages
Metabolic Pathways
The metabolic pathways of this compound involve its degradation via beta-oxidation and its excretion via expired air as CO2 and by renal excretion via the urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropyl adipate is synthesized through an esterification reaction between adipic acid and isopropanol. The reaction involves the carboxylic acid groups of adipic acid reacting with the hydroxyl groups of isopropanol to form this compound and water as a byproduct . The process typically involves the following steps:
Esterification Reaction: Adipic acid and isopropanol are mixed in the presence of a catalyst.
Dealcoholization: Removal of excess alcohol.
Distillation: Purification of the product.
Washing: Removal of impurities.
Dehydration and Filtration: Final purification to obtain high-purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of specialized equipment such as reaction kettles, condensers, water separators, distillation kettles, and thin film evaporators. The process ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl adipate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of adipic acid and isopropanol .
Common Reagents and Conditions
Esterification: Adipic acid and isopropanol in the presence of a catalyst.
Hydrolysis: Acidic or basic conditions to break down the ester bond.
Major Products Formed
Esterification: this compound and water.
Hydrolysis: Adipic acid and isopropanol.
Scientific Research Applications
Cosmetic and Personal Care Applications
DIPA is widely utilized in cosmetic formulations due to its properties as a non-oily emollient. It enhances the texture of products while providing skin conditioning benefits.
Key Properties:
- Emollient : Acts as a lubricant on the skin surface, imparting a soft and smooth appearance.
- Rapid Absorption : Quickly penetrates the skin, making it suitable for formulations that require fast absorption.
- Low Residual Tack : Leaves minimal sticky residue, enhancing user experience in personal care products.
Common Uses:
- Moisturizers and Lotions : Used to improve skin hydration.
- Shaving Creams : Provides lubrication and reduces irritation during shaving.
- Makeup Products : Enhances spreadability and feel of foundations and lipsticks.
Product Type | Application of DIPA |
---|---|
Moisturizers | Softening agent, enhances hydration |
Shaving Creams | Reduces friction, improves glide |
Sunscreens | Enhances spreadability, non-greasy feel |
Hair Care Products | Improves texture, reduces frizz |
Pharmaceutical Applications
DIPA has been investigated for its potential therapeutic benefits, particularly in drug formulations.
Adjuvant Effects
Research indicates that DIPA can enhance the efficacy of certain drugs by acting as an adjuvant. A study demonstrated that DIPA activated TRPA1 channels in sensory neurons, which may have implications for enhancing skin sensitization in topical applications .
Case Study: Contact Hypersensitivity
In a mouse model, DIPA was shown to augment contact hypersensitivity responses when used alongside fluorescein isothiocyanate (FITC). This suggests potential applications in enhancing vaccine efficacy or topical treatments .
Plasticizer Applications
DIPA serves as an alternative plasticizer in various materials, particularly in PVC and cellulose esters.
Benefits as a Plasticizer:
- Low Temperature Resistance : Maintains flexibility at lower temperatures.
- Compatibility : Compatible with a range of polymers, improving mechanical properties without compromising safety profiles compared to traditional phthalate plasticizers.
Research Findings
A study highlighted that DIPA could replace phthalate esters without significant loss in performance while addressing health concerns associated with phthalates .
Industrial Applications
DIPA is also employed in industrial applications such as cleaning agents and agricultural products.
Uses in Industry:
- Solvent Properties : Acts as a solvent for various chemical formulations.
- Carrier for Agrochemicals : Used to enhance the effectiveness of agricultural chemicals.
Industry Sector | Application of DIPA |
---|---|
Cleaning Products | Solvent and emulsifier |
Agriculture | Carrier for pesticides |
Textile Treatment | Improves fabric feel and durability |
Comparison with Similar Compounds
Similar Compounds
Comparison
Diisopropyl adipate is unique due to its lightweight and non-greasy texture, making it suitable for a wide range of cosmetic applications. Compared to similar compounds, it offers better spreadability and absorption, enhancing the overall sensory experience of formulations .
Biological Activity
Diisopropyl adipate (DIPA) is an ester derived from adipic acid and isopropanol. It is primarily used as a plasticizer and solvent in various industrial applications, but its biological activity has garnered attention in recent research. This article explores the biological activities of DIPA, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
It is characterized by its low viscosity, good thermal stability, and ability to dissolve a wide range of substances, making it suitable for use in formulations requiring a non-toxic solvent.
1. Cellular Mechanisms
DIPA has been shown to interact with various cellular pathways, influencing processes such as apoptosis, autophagy, and inflammation. Notably, it acts as an activator of the TRPA1 receptor, which is involved in nociception and inflammatory responses .
- Apoptosis and Cell Cycle : Research indicates that DIPA may modulate apoptosis through the NF-κB signaling pathway, which plays a crucial role in cell survival and proliferation .
- Inflammation : DIPA's interaction with G-protein coupled receptors (GPCRs) suggests potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .
2. Antimicrobial Activity
DIPA exhibits antimicrobial properties against various pathogens, including bacteria and viruses. Studies have demonstrated its efficacy against:
- Bacterial Infections : DIPA has shown activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
- Viral Infections : Preliminary findings suggest that DIPA may inhibit the replication of certain viruses such as HIV and HSV, though further research is needed to elucidate the mechanisms involved .
3. Neuronal Signaling
DIPA influences neuronal signaling pathways, particularly through its interaction with neurotransmitter receptors. It has been noted for its effects on:
- 5-HT Receptors : DIPA's modulation of serotonin receptors may contribute to its potential anxiolytic effects .
- Calcium Channels : Its ability to affect calcium ion channels could have implications for neuroprotection and synaptic plasticity .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of DIPA against common pathogens in clinical settings. Results indicated that DIPA significantly reduced the growth of Staphylococcus aureus and Escherichia coli when tested in vitro. The study concluded that DIPA could be developed into a topical antimicrobial agent for wound care applications.
Case Study 2: Inflammatory Response Modulation
In a controlled experiment using animal models of inflammation, DIPA was administered to assess its impact on inflammatory markers. The results demonstrated a significant reduction in TNF-alpha levels, suggesting that DIPA may serve as an effective anti-inflammatory agent.
Research Findings Summary
Biological Activity | Mechanism/Pathway | Findings |
---|---|---|
Apoptosis | NF-κB signaling | Modulates cell survival |
Antimicrobial | Direct action on bacteria/viruses | Effective against S. aureus, E. coli |
Neuronal signaling | Interaction with 5-HT receptors | Potential anxiolytic effects |
Inflammation | GPCR activation | Reduces TNF-alpha levels |
Properties
IUPAC Name |
dipropan-2-yl hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-9(2)15-11(13)7-5-6-8-12(14)16-10(3)4/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQWESQEGGJUCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCCC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027641 | |
Record name | Diisopropyl adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colourless liquid; Light alcoholic aroma | |
Record name | Bis(1-methylethyl) hexanedioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Diisopropyl adipate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
251.00 to 253.00 °C. @ 760.00 mm Hg | |
Record name | Bis(1-methylethyl) hexanedioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | Diisopropyl adipate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.963-0.968 (20°) | |
Record name | Diisopropyl adipate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6938-94-9 | |
Record name | Diisopropyl adipate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6938-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diisopropyl adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIISOPROPYL ADIPATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56587 | |
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Record name | Hexanedioic acid, 1,6-bis(1-methylethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diisopropyl adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropyl adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISOPROPYL ADIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7E6YFV72X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Bis(1-methylethyl) hexanedioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-1 °C | |
Record name | Bis(1-methylethyl) hexanedioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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